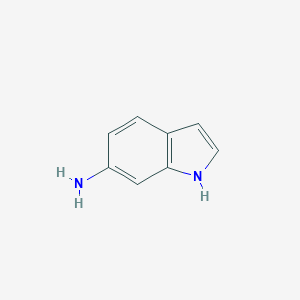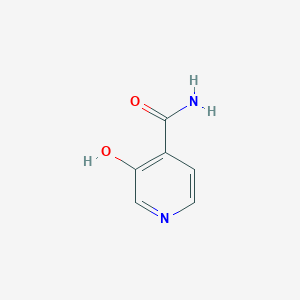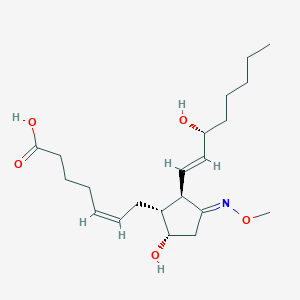
11-Methoxime prostaglandin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxime prostaglandin D2 (11-MO-PGD2) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It belongs to the prostaglandin family, which are lipid compounds that play a crucial role in various physiological processes such as inflammation, blood clotting, and pain sensation. 11-MO-PGD2 is a potent agonist of the DP1 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the lungs, heart, and brain.
Mecanismo De Acción
11-Methoxime prostaglandin D2 exerts its biological effects by binding to the DP1 receptor, which activates a signaling cascade that leads to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, which leads to vasodilation and bronchodilation. Additionally, 11-Methoxime prostaglandin D2 has been shown to inhibit the release of pro-inflammatory cytokines, which reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
11-Methoxime prostaglandin D2 has been shown to have several biochemical and physiological effects. It has been shown to induce relaxation of airway smooth muscle cells, which leads to bronchodilation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, 11-Methoxime prostaglandin D2 has been shown to regulate blood pressure by inducing vasodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Methoxime prostaglandin D2 has several advantages for laboratory experiments. It is a potent and selective agonist of the DP1 receptor, which allows for the precise modulation of the receptor's activity. Additionally, it has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, 11-Methoxime prostaglandin D2 has some limitations for laboratory experiments. It requires specialized equipment and expertise to synthesize and purify the compound, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of 11-Methoxime prostaglandin D2. One area of research is the development of novel therapeutic agents that target the DP1 receptor. Additionally, the role of 11-Methoxime prostaglandin D2 in various physiological processes such as pain sensation and blood clotting needs to be further investigated. Furthermore, the use of 11-Methoxime prostaglandin D2 as a tool for investigating the role of the DP1 receptor in disease pathogenesis needs to be explored. Finally, the development of new synthesis methods for 11-Methoxime prostaglandin D2 that are more efficient and cost-effective would be beneficial for scientific research.
Conclusion:
11-Methoxime prostaglandin D2 is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent agonist of the DP1 receptor and has been implicated in the regulation of various physiological processes such as airway smooth muscle contraction, blood pressure, and inflammation. While it has several advantages for laboratory experiments, it also has some limitations. There are several future directions for the study of 11-Methoxime prostaglandin D2, including the development of novel therapeutic agents, investigation of its role in pain sensation and blood clotting, and the development of new synthesis methods.
Métodos De Síntesis
11-Methoxime prostaglandin D2 can be synthesized through a multistep process that involves the oxidation of arachidonic acid, followed by the conversion of the resulting prostaglandin H2 to 11-Methoxime prostaglandin D2. The synthesis process requires several chemical reagents and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
11-Methoxime prostaglandin D2 has been used in various scientific studies to investigate its role in different physiological processes. It has been shown to play a crucial role in the regulation of airway smooth muscle contraction, which is essential for breathing. Additionally, 11-Methoxime prostaglandin D2 has been implicated in the regulation of blood pressure, inflammation, and pain sensation. It has also been studied for its potential therapeutic applications in various diseases such as asthma, hypertension, and pain management.
Propiedades
Número CAS |
130377-58-1 |
|---|---|
Nombre del producto |
11-Methoxime prostaglandin D2 |
Fórmula molecular |
C21H35NO5 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1 |
Clave InChI |
VXJIIKLPNMQQQE-GVUJQGKDSA-N |
SMILES isomérico |
CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
Sinónimos |
11-methoxime prostaglandin D2 11-methoxime-PGD2 PGD-MO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



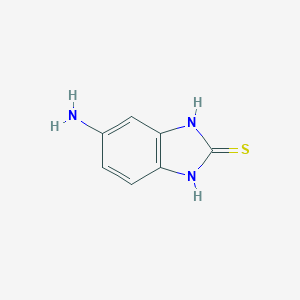
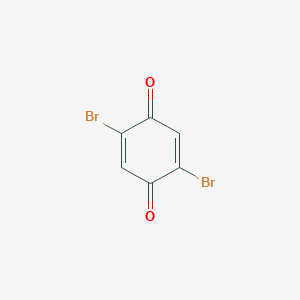
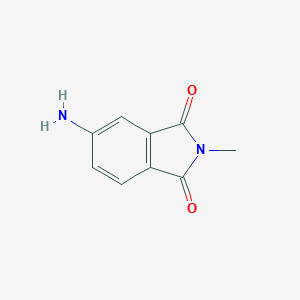
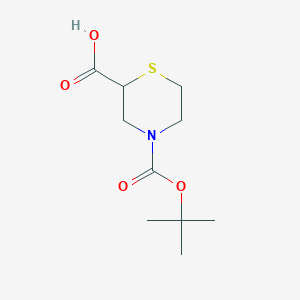
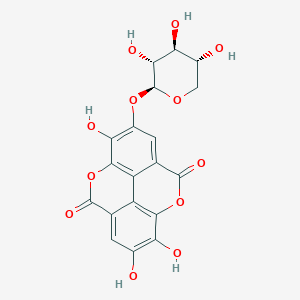
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)


